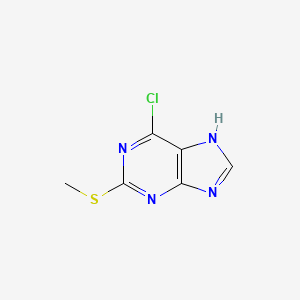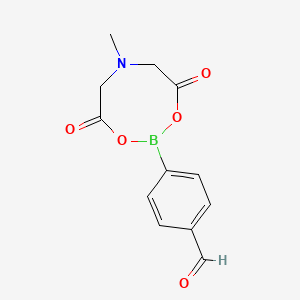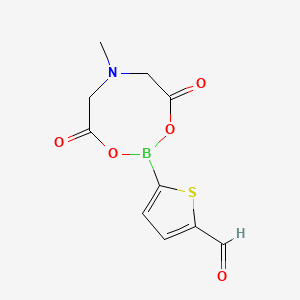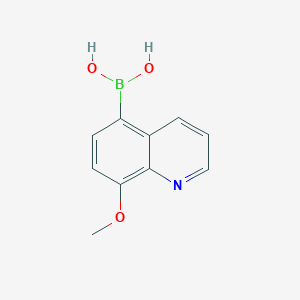
3-(5-Methylfuran-2-yl)aniline
Vue d'ensemble
Description
3-(5-Methylfuran-2-yl)aniline, also known as 5-MFA, is an important organic compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound containing both aryl and alkyl substituents, and is structurally related to other compounds such as aniline, furfural, and furan. 5-MFA is a versatile compound that has been used in the synthesis of various organic compounds and has been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology.
Applications De Recherche Scientifique
One-Pot Synthesis of N-Arylated Amines:
- Research by Zheng and Wang (2019) in the field of organic synthesis demonstrated an efficient catalytic system for the one-step synthesis of N-arylated amines using aniline derivatives and cyclic olefins. This method is significant for producing intermediates like 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, with high conversion and yield rates using optimal conditions, including methanol as a solvent and no additives (Zheng & Wang, 2019).
Electroluminescence Application:
- Vezzu et al. (2010) explored the synthesis and application of tetradentate bis-cyclometalated platinum complexes in electroluminescence. Compounds like N,N-Di(6-phenylpyridin-2-yl)aniline were used to create these complexes, which exhibited significant potential in organic light-emitting diode (OLED) devices due to their efficient emission across the visible spectrum (Vezzu et al., 2010).
Polymerization Research:
- Ionkin and Marshall (2004) synthesized ortho-furan-substituted N,N-phenyl α-diimine ligands, which represent a new family of compounds with potential applications in polymerization. This research provides insights into new synthetic methodologies and structural characterization of these compounds (Ionkin & Marshall, 2004).
Antimicrobial and Anticancer Applications:
- A study by PradeepP. et al. (2015) focused on synthesizing N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline Schiff bases and evaluating their in vitro antibacterial activity and potential anticancer properties through molecular docking. This research indicates the potential of these compounds in pharmaceutical applications (PradeepP. et al., 2015).
Material Science and Dye Applications:
- Wainwright et al. (1999) synthesized a series of 3,7-bis(arylamino)phenothiazines, which were investigated for potential use in photochemotherapy. The study explored the synthesis, characterization, and photophysical properties of these compounds, which could be significant in the development of new dyes and pigments (Wainwright et al., 1999).
Safety and Hazards
The safety data sheet for “3-(5-Methylfuran-2-yl)aniline” indicates that it is a warning substance with hazard statements including H302+H312+H332;H315;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The compound “3-(5-Methylfuran-2-yl)aniline” has shown potential in pharmaceuticals, materials science, and other industries. Its bio-orthogonal ligation, which proceeds under physiological conditions, does not require any stimulus or trigger and leads to the formation of a pyridazinium adduct that demonstrates excellent stability under harsh conditions . This suggests potential future applications in the design of chemical sensors and other bio-orthogonal systems .
Propriétés
IUPAC Name |
3-(5-methylfuran-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFFRNXUEKOLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355177 | |
| Record name | 3-(5-methylfuran-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298220-43-6 | |
| Record name | 3-(5-methylfuran-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298220-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



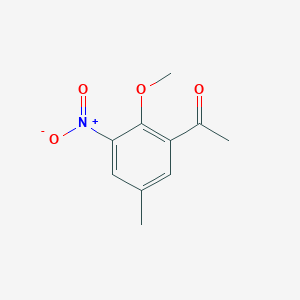
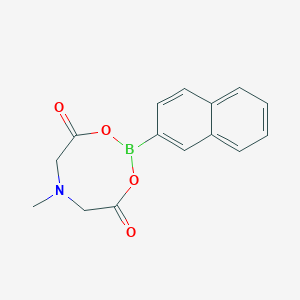
![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3022751.png)
![2-(1'-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetic acid](/img/structure/B3022752.png)
